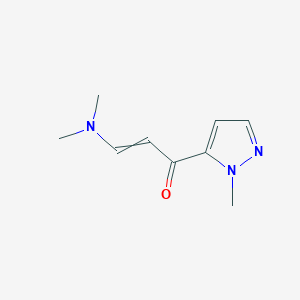

3-(Dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one

Description

3-(Dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a propenone chain bearing a dimethylamino group at the 3-position. This structure combines the electron-rich pyrazole ring with the conjugated enone system, making it a versatile intermediate in medicinal chemistry and materials science. The dimethylamino group enhances solubility in polar solvents and may influence reactivity in nucleophilic or electrophilic reactions.

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

3-(dimethylamino)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one |

InChI |

InChI=1S/C9H13N3O/c1-11(2)7-5-9(13)8-4-6-10-12(8)3/h4-7H,1-3H3 |

InChI Key |

QLMBZRLKFZWXPB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)C(=O)C=CN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound.

Introduction of the dimethylamino group: This step might involve the alkylation of an amine precursor.

Formation of the propenone moiety: This can be done through aldol condensation or other carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the propenone moiety.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: The dimethylamino group could be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products

Oxidation: Products might include carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazoline derivatives, including 3-(Dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one, exhibit significant anticancer activity. A study highlighted that certain pyrazoline hybrids demonstrated selective cytotoxicity against various cancer cell lines, including MCF-7 and HepG2, with IC50 values ranging from 3.96 to 4.38 μM . This suggests that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Some research indicates that pyrazoline derivatives may also exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The ability of these compounds to scavenge free radicals could provide a protective effect on neuronal cells .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, affecting biochemical pathways. The dimethylamino group and pyrazole ring could be key functional groups in these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrazole Derivatives

Compound A: 5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., compounds 7a and 7b from )

- Structural Differences: Replaces the dimethylamino-propenone moiety with a hydroxy/amino-substituted thiophene or ester group.

- Synthesis: Prepared via condensation of pyrazole precursors with malononitrile or ethyl cyanoacetate in 1,4-dioxane .

- Reactivity: The amino and hydroxy groups facilitate hydrogen bonding, enhancing crystallinity compared to the dimethylamino group in the target compound.

Compound B : 4-(1,3-Benzothiazol-2-yl)pyrazol-3-ones ()

- Structural Differences: Substitutes the propenone chain with a benzothiazole ring.

- Applications: These compounds exhibit antimicrobial activity due to the benzothiazole moiety, whereas the dimethylamino-propenone group in the target compound may prioritize photophysical properties .

Enone-Functionalized Pyrazoles

Compound C : Coumarin-pyrazole hybrids (e.g., compounds 4i and 4j from )

- Structural Differences: Integrates coumarin and tetrazole units instead of the dimethylamino group.

- Synthesis: Involves multi-step reactions with coumarin-3-carboxylic acid and tetrazole precursors, contrasting with the simpler propenone condensation used for the target compound .

- Properties: The coumarin moiety introduces fluorescence, whereas the dimethylamino group in the target compound may act as an electron donor in charge-transfer systems.

Table 1: Key Properties of 3-(Dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one and Analogs

*Synthesis of the target compound likely follows methods similar to and , using polar aprotic solvents.

Research Findings and Functional Insights

- Electron-Withdrawing vs. Donor Groups: The dimethylamino group in the target compound stabilizes the enone system through resonance, contrasting with the electron-withdrawing cyano groups in ’s compounds, which enhance electrophilic reactivity .

- Crystallinity: Pyrazole derivatives with hydrogen-bonding substituents (e.g., Compound A) exhibit higher melting points (~250°C) compared to the target compound, which may remain liquid at room temperature due to the flexible dimethylamino group .

- Biological Activity: While benzothiazole-pyrazoles (Compound B) show antimicrobial properties, the target compound’s dimethylamino group may favor applications in drug delivery or optoelectronics due to its solubility and charge-transfer capabilities .

Biological Activity

3-(Dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one, also known as (2Z)-3-(dimethylamino)-1-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-one, is a compound belonging to the class of enones. Its structure includes a dimethylamino group and a pyrazole ring, which are significant in medicinal chemistry due to their diverse biological activities.

- Molecular Formula: C₉H₁₃N₃O

- Molecular Weight: 179.22 g/mol

- Boiling Point: Approximately 289.7 °C

- Density: 1.05 g/cm³

- pKa: 6.41

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its potential as an anticancer agent, enzyme inhibitor, and its effects on cellular processes.

The biological activity is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The dimethylamino group enhances its binding affinity through hydrogen bonding and hydrophobic interactions, influencing the compound's efficacy in modulating biological pathways.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer treatment. For instance, compounds with similar structures have shown promising results against various cancer cell lines:

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. For example, pyrazole derivatives have been studied for their ability to inhibit xanthine oxidase, an enzyme involved in uric acid production:

Study on Antifungal Activity

A series of pyrazole derivatives were synthesized and tested for antifungal activity against several phytopathogenic fungi. The results indicated that some derivatives exhibited moderate to excellent antifungal properties, suggesting that similar compounds could be developed for agricultural applications .

Synergistic Effects with Chemotherapy

In another study, pyrazole compounds were tested for their synergistic effects when combined with doxorubicin in breast cancer cell lines. The findings indicated enhanced cytotoxicity when used in combination therapy, showcasing the potential of these compounds in improving chemotherapy outcomes .

Q & A

Basic Research Question

- ¹H/¹³C NMR : Identify dimethylamino protons (δ 2.2–2.5 ppm) and pyrazole C-5 proton (δ 7.1–7.3 ppm). Compare with analogs like 3-methyl-1-phenyl-1H-pyrazol-5-amine ().

- FTIR : Confirm carbonyl stretch (~1680 cm⁻¹) and N-H/N-methyl vibrations ().

- Mass spectrometry : Validate molecular weight (C₉H₁₃N₃O; expected 179.1059 g/mol) via HRMS ().

What advanced techniques can elucidate regioselectivity in reactions involving the pyrazole and enone moieties?

Advanced Research Question

- DFT calculations : Predict reactive sites using HOMO/LUMO analysis (B3LYP/6-311+G(d,p)) to model charge distribution ().

- X-ray crystallography : Resolve spatial arrangements, as demonstrated for 3,5-dimethyl-1H-pyrazole derivatives ().

- Kinetic studies : Monitor reaction intermediates via stopped-flow NMR to identify dominant pathways.

How can researchers optimize solvent systems to mitigate byproduct formation during synthesis?

Advanced Research Question

- Solvent polarity screening : Use low-polarity solvents (toluene) to reduce side reactions, as seen in pyrazole-thiazolidinone syntheses ().

- Additive testing : Introduce phase-transfer catalysts (e.g., TBAB) to enhance selectivity ().

- Byproduct analysis : Employ GC-MS or HPLC to quantify impurities and adjust stoichiometry ().

How can contradictions in reported NMR chemical shifts across solvent systems be resolved?

Advanced Research Question

- Solvent titration : Compare DMSO-d₆ (polar) vs. CDCl₃ (non-polar) spectra to assess solvent-induced shifts ().

- 2D NMR : Use HSQC and COSY to resolve overlapping signals ().

- Computational validation : Cross-reference experimental shifts with DFT-predicted values ().

What methodologies are suitable for assessing the compound’s stability under varying storage conditions?

Basic Research Question

- Accelerated degradation studies : Expose samples to heat (40–60°C), light, and humidity, monitoring decomposition via HPLC ().

- Stabilizers : Test antioxidants (e.g., BHT) in amber vials to prolong shelf life ().

- Thermogravimetric analysis (TGA) : Determine thermal degradation thresholds.

How can computational modeling predict biological interactions of this compound?

Advanced Research Question

- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina ().

- MD simulations : Assess stability of ligand-receptor complexes in explicit solvent models ().

- ADMET profiling : Predict bioavailability and toxicity via SwissADME or ProTox-II.

What strategies address low yields in large-scale syntheses of this compound?

Advanced Research Question

- Flow chemistry : Improve heat/mass transfer compared to batch reactors ().

- Catalyst recycling : Immobilize catalysts on silica or magnetic nanoparticles ().

- Process analytics : Implement PAT (Process Analytical Technology) for real-time monitoring ().

How do structural modifications of the pyrazole ring affect electronic properties?

Advanced Research Question

- Electrochemical studies : Use cyclic voltammetry to measure redox potentials, comparing with trifluoromethyl or ethyl-substituted analogs ().

- Hammett plots : Correlate substituent effects (σ values) with reaction rates ().

- UV-Vis spectroscopy : Track π→π* transitions to quantify conjugation changes.

What comparative approaches validate the compound’s reactivity against heterocyclic analogs?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.